An In-depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic Acid
An In-depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a trifunctional molecule featuring a pyridine (B92270) ring, a piperazine (B1678402) ring, and a carboxylic acid. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective reactions at other sites of the molecule.
Chemical Structure:
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IUPAC Name: 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
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Synonyms: 4-(3-Carboxy-pyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
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CAS Number: 902835-85-2
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Molecular Formula: C₁₅H₂₁N₃O₄
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Molecular Weight: 307.35 g/mol
The structural arrangement of the nicotinic acid moiety, a form of vitamin B3, linked to a Boc-protected piperazine core, makes this compound a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1]
Physicochemical Properties:
A summary of the known and estimated physicochemical properties of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is presented in the table below. It is important to note that some of these properties are for a closely related isomer, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid, and should be considered as estimates.
| Property | Value | Source |
| Appearance | White powder | --INVALID-LINK-- |
| Molecular Weight | 307.34 g/mol | --INVALID-LINK--[2] |
| Melting Point | ~174 °C (for isonicotinic acid isomer) | --INVALID-LINK--[3] |
| Storage Temperature | 0-8°C | --INVALID-LINK-- |
Experimental Protocols: Synthesis
A plausible synthetic route, based on the synthesis of similar compounds, is outlined below. This should be considered a general guideline and would require optimization.
General Synthetic Approach:
The synthesis could be envisioned via the reaction of a protected piperazine with a functionalized pyridine derivative.
Illustrative Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and a base such as potassium carbonate (2-3 equivalents).
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Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.
Applications in Drug Discovery and Development
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuroscience.[1]
Role as a Scaffold:
The trifunctional nature of this compound allows for diverse chemical modifications:
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The carboxylic acid group can be converted to esters, amides, or other functional groups, enabling the attachment of various pharmacophores.
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The Boc-protected piperazine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized.
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The pyridine ring can undergo various aromatic substitution reactions.
This versatility makes it an attractive starting material for the generation of chemical libraries for high-throughput screening.
Potential Therapeutic Targets:
The nicotinic acid and piperazine moieties are present in numerous centrally acting drugs.
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Nicotinic Acetylcholine Receptors (nAChRs): Nicotinic acid itself is a ligand for certain G-protein coupled receptors, and its structural motif is found in many compounds that target nAChRs. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4] The development of selective nAChR modulators is an active area of research.
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Other CNS Receptors: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in drugs targeting a wide range of receptors, including dopamine, serotonin, and adrenergic receptors.[5]
The combination of these two pharmacologically relevant scaffolds in a single molecule suggests that derivatives of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid could be explored as multifunctional ligands targeting multiple components of neurotransmitter systems.
Illustrative Drug Discovery Workflow:
The following diagram illustrates a typical workflow where this compound could be utilized in a drug discovery program.
Signaling Pathway Involvement (Hypothetical)
While there is no direct evidence in the reviewed literature of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid itself modulating specific signaling pathways, its structural components suggest a high potential for its derivatives to interact with key neuronal signaling cascades.
Potential Interaction with Nicotinic Acetylcholine Receptor Signaling:
Derivatives of this compound could potentially act as agonists, antagonists, or allosteric modulators of nAChRs. Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of downstream signaling pathways.
The diagram below illustrates a simplified nAChR signaling pathway that could be modulated by derivatives of the title compound.
Conclusion
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery. Its unique combination of a nicotinic acid moiety and a Boc-protected piperazine ring provides a robust scaffold for the synthesis of novel compounds with the potential to modulate various CNS targets. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid - CAS:654663-42-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0 | EBB66342 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
